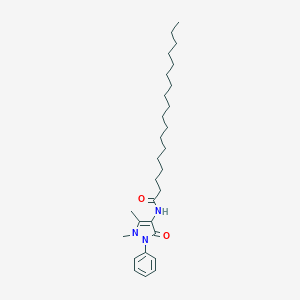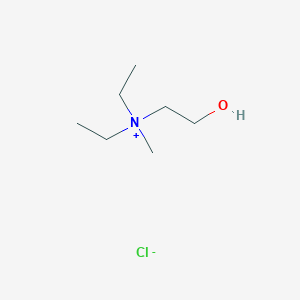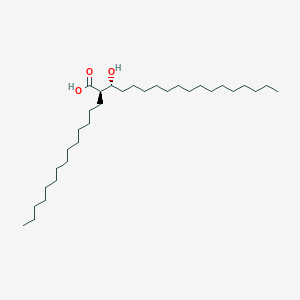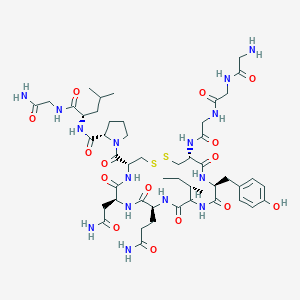
Indium-111
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium In-111 is a radioactive isotope of indium, commonly used in nuclear medicine for diagnostic imaging. It decays by electron capture to stable cadmium-111 with a half-life of approximately 2.8 days . Indium In-111 is often formulated as indium In-111 chloride, which is used to radiolabel monoclonal antibodies, peptides, and other molecules for imaging purposes .
Preparation Methods
Indium In-111 is produced by proton irradiation of a cadmium target, specifically using the reactions ({112}\text{Cd}(p,2n){111}\text{In}) or ({111}\text{Cd}(p,n){111}\text{In}) in a cyclotron . The former method is more commonly used due to its high radionuclide purity . Industrial production involves the use of a medical cyclotron to bombard enriched or natural cadmium targets with protons, followed by radiochemical purification and separation using column chromatography .
Chemical Reactions Analysis
Indium In-111 undergoes various chemical reactions, primarily involving complexation with chelating agents. Common reagents include diethylenetriaminepentaacetic acid (DTPA) and 1,4,7,10-tetraazacyclododecane-N,N’,N’‘,N’‘’-tetraacetic acid (DOTA) . These reactions typically occur under mild conditions and result in the formation of stable complexes such as indium In-111 DTPA and indium In-111 DOTA . These complexes are used for radiolabeling antibodies, peptides, and other biomolecules for diagnostic imaging .
Scientific Research Applications
Indium In-111 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In nuclear medicine, it is used for imaging and localization of tumors, inflammation, and infections by radiolabeling antibodies and peptides . Indium In-111-labeled leukocytes are used to detect and monitor inflammatory processes, such as abscesses and osteomyelitis . Additionally, indium In-111 is used in biodistribution studies to track the movement and localization of radiolabeled molecules within the body . In industry, indium In-111 is used in research involving gamma-ray spectroscopy and other radiochemical analyses .
Mechanism of Action
The mechanism of action of indium In-111 involves its decay by electron capture, which results in the emission of gamma rays that can be detected using gamma cameras . When indium In-111 is used to radiolabel antibodies or peptides, these radiolabeled molecules bind to specific targets within the body, allowing for precise imaging of tumors, inflammation, or other pathological conditions . The gamma rays emitted during the decay of indium In-111 provide high-resolution images that are used for diagnostic purposes .
Comparison with Similar Compounds
Indium In-111 is often compared with other radionuclides such as gallium-67, gallium-68, and iodine-131 . Gallium-67 and indium-111 share similar chemical properties and are both used in nuclear medicine for imaging purposes . gallium-67 has a longer half-life and is primarily used for imaging tumors and infections . Gallium-68, on the other hand, is a positron-emitting radionuclide with a very short half-life, making it suitable for positron emission tomography (PET) imaging . Iodine-131 is another commonly used radionuclide, but it has different chemical properties and is used for both diagnostic imaging and therapeutic purposes . Indium In-111 is unique in its ability to emit gamma rays suitable for single-photon emission computed tomography (SPECT) imaging and its use in radiolabeling a wide range of biomolecules .
Properties
CAS No. |
15750-15-9 |
|---|---|
Molecular Formula |
In |
Molecular Weight |
110.90511 g/mol |
IUPAC Name |
indium-111 |
InChI |
InChI=1S/In/i1-4 |
InChI Key |
APFVFJFRJDLVQX-AHCXROLUSA-N |
SMILES |
[In] |
Isomeric SMILES |
[111In] |
Canonical SMILES |
[In] |
Key on ui other cas no. |
15750-15-9 |
Synonyms |
111In radioisotope In-111 radioisotope Indium-111 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetracarboxylic acid](/img/structure/B102414.png)




